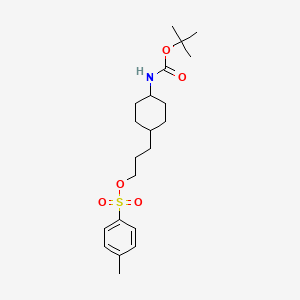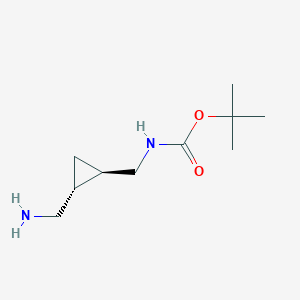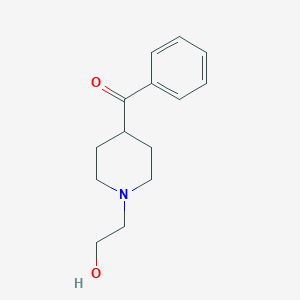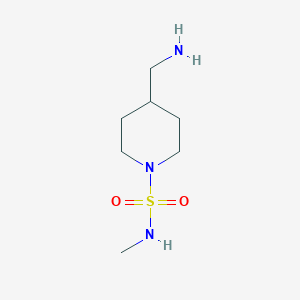![molecular formula C14H11NO5 B12949163 2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of biphenyl, featuring a methoxy group at the 2-position, a nitro group at the 4’-position, and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxy-[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Esterification: Methanol, sulfuric acid.
Major Products:
Reduction: 2-Methoxy-4’-amino-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives.
Esterification: Methyl 2-methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylate.
Aplicaciones Científicas De Investigación
2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparación Con Compuestos Similares
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the biphenyl moiety.
4-Methoxy-2-nitrobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
2-Methoxy-4-nitroaniline: Features an amino group instead of a carboxylic acid.
Uniqueness: 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the biphenyl structure and the combination of methoxy, nitro, and carboxylic acid functional groups.
Propiedades
Fórmula molecular |
C14H11NO5 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
3-methoxy-4-(4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)4-7-12(13)9-2-5-11(6-3-9)15(18)19/h2-8H,1H3,(H,16,17) |
Clave InChI |
JJIJWAWGHOAJMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
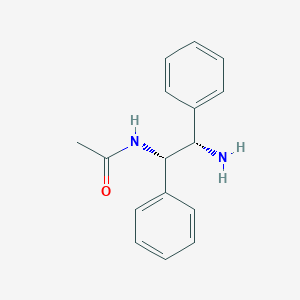
![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
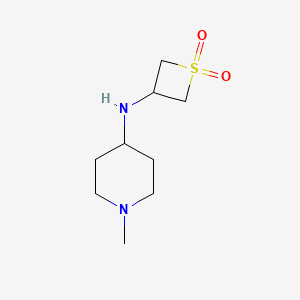


![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
